Copper undecylenate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper Undecylenate is the copper salt of undecylenic acid, an 11 carbon mono-unsaturated fatty acid with broad-spectrum antifungal activity. Undecylenic acid inhibits the morphogenesis of Candida albicans to its invasive fungal form and inhibits conversion of unicellular yeast to their hyphal form.

生物活性

Copper undecylenate is a copper salt of undecylenic acid, which has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications. This article explores the biological properties of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Copper Compounds

Copper is an essential trace element that plays a crucial role in various biological processes, including energy metabolism, iron transport, and antioxidant defense. Copper complexes, including this compound, exhibit diverse biological activities due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The unique properties of copper compounds stem from their flexible redox states and coordination geometries.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens. A review highlighted that copper complexes generally show higher antimicrobial activity compared to other metal complexes. For instance:

- Minimum Inhibitory Concentration (MIC) values for copper complexes range from 15.62 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- This compound specifically exhibits antifungal activity, with MIC values reported against Candida albicans being lower than those of conventional antifungal agents like nystatin .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 - 62.5 | |

| Escherichia coli | 15.62 - 62.5 | |

| Candida albicans | < 250 |

Anticancer Properties

Recent studies have explored the potential of copper complexes, including this compound, in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells while sparing normal cells:

- Cell Cycle Arrest : Copper complexes have been shown to arrest the cell cycle in various cancer cell lines, such as A549 (lung cancer) and leukemia cells THP-1 and U937. This effect is mediated through the activation of caspases leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : The treatment with copper complexes leads to increased ROS production, which is associated with the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| A549 | Induction of apoptosis | |

| THP-1 | Cell cycle arrest | |

| U937 | Enhanced mitochondrial damage |

Case Studies

A notable case study highlighted the importance of adequate copper levels in patients undergoing specific surgical procedures. In one instance, a patient developed severe anemia due to copper deficiency following a surgical procedure that altered nutrient absorption. The introduction of copper supplementation led to significant improvements in hematological parameters . This case underscores the critical role of copper in biological functions and its therapeutic potential when appropriately administered.

The biological activities of this compound can be attributed to several mechanisms:

- Metal Ion Interactions : Copper ions can interact with DNA and proteins, altering their structure and function.

- Oxidative Stress : By generating ROS, copper complexes can induce oxidative stress in cancer cells, leading to cell death.

- Antimicrobial Action : The ability of copper to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent.

科学研究应用

Antifungal Applications

Copper undecylenate is primarily utilized in the treatment of fungal infections. It has been incorporated into formulations for topical use against dermatophytes and yeast infections.

- Mechanism of Action : The compound works by disrupting the cell membrane integrity of fungi, leading to cell lysis. Its effectiveness is enhanced when combined with other undecylenates, such as undecylenic acid and calcium undecylenate, providing a synergistic effect against pathogens like Candida albicans and dermatophytes.

- Clinical Studies : A notable study highlighted its efficacy in formulations targeting athlete's foot and ringworm. The concentration of this compound in these formulations typically ranges from 10% to 25% .

Antimicrobial Properties

Beyond antifungal activity, this compound exhibits significant antimicrobial properties, which are being explored for use in medical devices and coatings.

- Research Findings : A study demonstrated that copper ions released from titanium implants can inhibit bacterial growth while promoting mesenchymal stem cell proliferation. This dual function suggests that this compound could be effective in enhancing the biocompatibility of implants while preventing infections .

- Applications in Implants : The incorporation of this compound into implant surfaces has shown promise in both preventing biofilm formation and promoting osteogenic differentiation, making it a valuable candidate for orthopedic applications.

Material Science Applications

This compound is also being investigated for its potential in materials science, particularly in the development of advanced coatings and composites.

- Properties : Its organo-metallic nature allows it to be used in non-aqueous environments, making it suitable for applications requiring chemical stability and resistance to degradation .

- Case Studies : Research has indicated that this compound can be utilized in solar energy applications and water treatment processes due to its solubility properties and effectiveness as a catalyst .

Formulation Development

The formulation of products containing this compound requires careful consideration of concentration and combination with other active ingredients to optimize efficacy.

| Ingredient | Concentration Range |

|---|---|

| Undecylenic Acid | 10 - 25% |

| Calcium Undecylenate | 10 - 25% |

| This compound | 10 - 25% |

| Zinc Undecylenate | 10 - 25% |

This table summarizes the typical concentrations used in commercial formulations targeting fungal infections .

属性

CAS 编号 |

35322-29-3 |

|---|---|

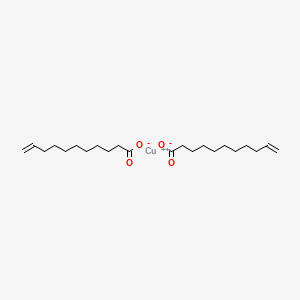

分子式 |

C11H20CuO2+2 |

分子量 |

247.82 g/mol |

IUPAC 名称 |

copper;undec-10-enoic acid |

InChI |

InChI=1S/C11H20O2.Cu/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+2 |

InChI 键 |

IAWZLEMQYPHBEW-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2] |

规范 SMILES |

C=CCCCCCCCCC(=O)O.[Cu+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。